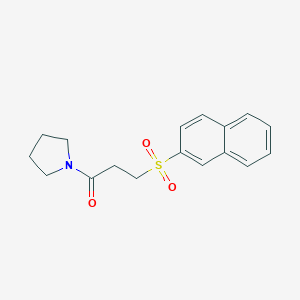
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol . This compound is characterized by the presence of a naphthyl group, a pyrrolidinyl group, and a sulfone functional group. It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds, such as:
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide: This compound has a sulfide group instead of a sulfone group, resulting in different chemical reactivity and biological activity.
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfoxide: This compound has a sulfoxide group, which also affects its chemical and biological properties.
Naphthyl derivatives: Compounds with different substituents on the naphthyl ring can exhibit varying chemical and biological activities.
Properties
Molecular Formula |
C17H19NO3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-10-3-4-11-18)9-12-22(20,21)16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13H,3-4,9-12H2 |
InChI Key |
KCTDUTDBUPPWPF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285479.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285499.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B285501.png)
